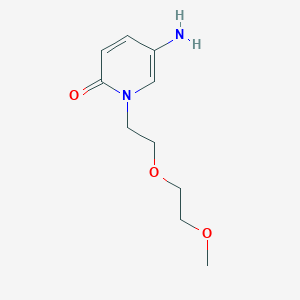

5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one

説明

5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a 2-(2-methoxyethoxy)ethyl substituent at the N1 position and an amino group at the C5 position. Its structure includes a hydrophilic polyether chain, which may enhance solubility in polar solvents or biological systems.

特性

分子式 |

C10H16N2O3 |

|---|---|

分子量 |

212.25 g/mol |

IUPAC名 |

5-amino-1-[2-(2-methoxyethoxy)ethyl]pyridin-2-one |

InChI |

InChI=1S/C10H16N2O3/c1-14-6-7-15-5-4-12-8-9(11)2-3-10(12)13/h2-3,8H,4-7,11H2,1H3 |

InChIキー |

SSJTZRHBLQBGNS-UHFFFAOYSA-N |

正規SMILES |

COCCOCCN1C=C(C=CC1=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one typically involves the reaction of 2-chloronicotinic acid with 2-(2-methoxyethoxy)ethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the pyridin-2(1h)-one ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with substituted functional groups replacing the methoxyethoxy group.

科学的研究の応用

5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

作用機序

The mechanism of action of 5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Molecular Properties

The compound’s analogs differ primarily in the substituent at the N1 position and modifications to the pyridinone core. Below is a comparative analysis of structurally related derivatives:

*Calculated based on formula.

Key Observations:

生物活性

5-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's structure includes an amino group and a methoxyethoxy substituent, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated for its antiproliferative effects against various cancer cell lines, revealing significant activity:

- Cell Lines Tested : The compound was tested on L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells.

- IC50 Values : Preliminary results indicate that certain derivatives of pyridin-2(1H)-one exhibit IC50 values ranging from 1.1 to 4.7 µM, demonstrating notable potency against these cancer cell lines .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer metabolism. For example, it has been identified as a potential inhibitor of mutant isocitrate dehydrogenase (mt-IDH), which plays a crucial role in tumorigenesis by altering cellular metabolism .

Selectivity and Safety Profile

In vitro studies have shown that the compound selectively targets cancer cells while exhibiting minimal toxicity towards normal human cells, such as peripheral blood mononuclear cells (PBMCs). The IC50 values for PBMCs were found to be greater than 20 µM, indicating a favorable safety profile for further development in cancer therapies .

Comparative Studies

The following table summarizes the biological activity of various related compounds, including this compound:

| Compound Name | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | HeLa | 1.1 | High |

| Related Compound A | L1210 | 2.8 | Moderate |

| Related Compound B | CEM | 4.7 | Moderate |

| Sorafenib | HepG2 | 6.28 | Reference |

Case Study: Inhibition of mt-IDH

A specific study focusing on the inhibition of mt-IDH demonstrated that derivatives of pyridin-2(1H)-one, including the target compound, effectively reduced the enzymatic activity associated with tumor growth. These findings suggest a mechanism through which the compound could exert its anticancer effects, potentially leading to reduced tumor proliferation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。